![molecular formula C12H9NOS B12555928 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one CAS No. 188739-03-9](/img/structure/B12555928.png)
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that features a fused ring system combining a thiopyran and a quinoline moiety
準備方法
The synthesis of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one can be achieved through several methods. One notable approach involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulphide (Na2S·9H2O) under catalyst-free conditions at room temperature. This method is eco-friendly and yields diverse functionalized thiopyrano[4,3-b]quinolin-1-ones through sulfuration, annulation, and aerial oxidation .
化学反応の分析
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine
科学的研究の応用
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool in studying biochemical pathways and mechanisms
作用機序
The mechanism of action of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
類似化合物との比較
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-thiopyrano[3,4-b]quinolin-5-ylamine: This compound shares a similar core structure but differs in its functional groups and reactivity.
Quinolon-4(1H)-imines: These compounds have a quinoline core but differ in their substituents and biological activity. The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it distinct from other related compounds.
特性
CAS番号 |
188739-03-9 |
|---|---|
分子式 |
C12H9NOS |
分子量 |
215.27 g/mol |
IUPAC名 |
1H-thiopyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H9NOS/c14-12-7-15-6-11-9(12)5-8-3-1-2-4-10(8)13-11/h1-5H,6-7H2 |
InChIキー |
HXNMOWPPKDGURM-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


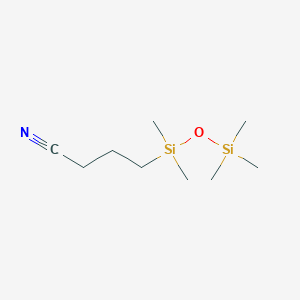
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)


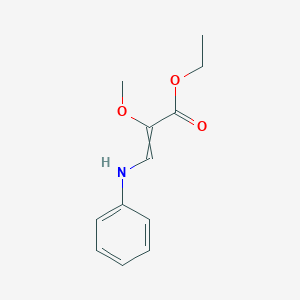
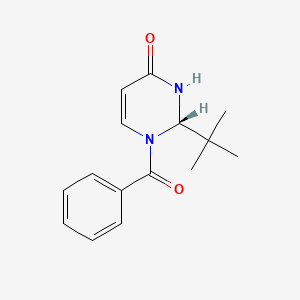
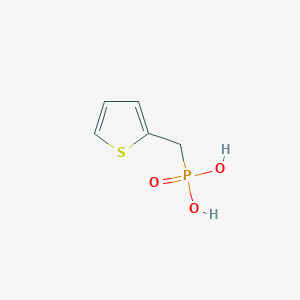
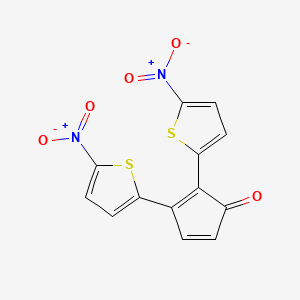
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
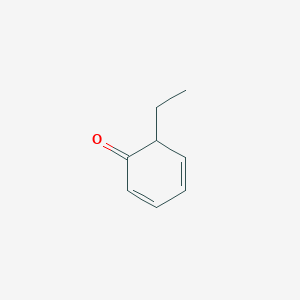
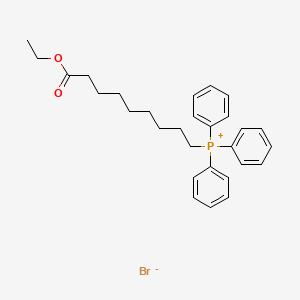
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
